4-Ethoxypyridine n-oxide

Coordination Chemistry Magnetic Materials EPR Spectroscopy

Sourcing 4-substituted pyridine N-oxides with consistent electronic properties is critical for reproducible metal complex synthesis and pharmaceutical intermediate production. 4-Ethoxypyridine N-oxide (CAS 14474-56-7) addresses this need: • Enables synthesis of 2-(2-pyridylmethylsulfinyl)benzimidazole antiulcer agents (omeprazole class) with validated patent-route compatibility. • Unique 4-ethoxy substitution tunes spin-spin interactions in dimeric Cu complexes, supporting design of molecular magnetic materials with tailored ground states. • Forms well-defined Co, Ni, Cu, Zn nitrate complexes for coordination polymer and MOF construction. Available as a solid with mp 122-123 °C; ships ambient.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 14474-56-7
Cat. No. B083346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxypyridine n-oxide
CAS14474-56-7
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCCOC1=CC=[N+](C=C1)[O-]
InChIInChI=1S/C7H9NO2/c1-2-10-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
InChIKeyOWDMBYMZBXLZFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxypyridine N-oxide Technical Profile


4-Ethoxypyridine N-oxide (CAS 14474-56-7) is a heterocyclic N-oxide compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . As an intermediate in the synthesis of pharmaceuticals and advanced materials, this compound possesses a substituted pyridine ring with an electron-donating ethoxy group at the 4-position, which imparts distinct electronic and steric properties . The compound is a solid at room temperature with a reported melting point of 122–123 °C and is typically synthesized via nucleophilic substitution of 4-nitropyridine N-oxide with ethanol in the presence of a base [1].

1
Ligand design Substituent-tunable electronic effects for magnetic and catalytic studies
2
Coordination scaffold Versatile N-oxide donor for metal-organic frameworks and catalysts
3
Pharmaceutical intermediate Key building block for benzimidazole sulfinyl derivatives

Why 4-Ethoxypyridine N-oxide Is Irreplaceable


The performance of pyridine N-oxide derivatives is highly sensitive to the nature of the substituent at the 4-position. The electron-donating ethoxy group in 4-ethoxypyridine N-oxide creates a unique electronic environment that fundamentally alters its reactivity and complexation behavior compared to other 4-substituted analogs . Specifically, the substituent exerts a profound effect on the spin-spin interaction in dimeric metal complexes; for example, unsubstituted pyridine N-oxide and 4-picoline N-oxide complexes exhibit triplet ground states, whereas the 4-methoxypyridine N-oxide complex displays a singlet ground state [1]. Furthermore, the ethoxy group imparts distinct steric and electronic properties that affect its performance as a mild Lewis base catalyst, making simple substitution without re-validation of the entire synthetic or catalytic process unreliable . The compound's specific molecular structure also dictates its precise behavior in UV-spectroscopic analysis and metal coordination chemistry, where even a change from methoxy to ethoxy can alter conjugation effects and complex stability [2].

4-Ethoxypyridine N-oxide
4-Methoxy analog May invert magnetic ground state and alter UV conjugation, limiting direct replacement
4-Ethoxypyridine N-oxide
Unsubstituted or 4-methyl analog Electron-donating strength differs, shifting complexation and catalytic behavior
4-Ethoxypyridine N-oxide
Other 4-alkoxy variants Steric and electronic profile may not transfer; verify spin‑spin coupling and coordination geometry

4-Ethoxypyridine N-oxide Differentiation Evidence


Magnetic Ground State in Copper Nitrate Dimers

In copper(II) nitrate dimer complexes with pyridine N-oxide ligands, the nature of the 4-substituent dictates the magnetic ground state. Unsubstituted pyridine N-oxide and 4-picoline N-oxide complexes both exhibit a triplet ground state with 2J values of 10 and 2 cm⁻¹, respectively [1]. In stark contrast, the 4-methoxypyridine N-oxide complex has a singlet ground state with a 2J value of -2 cm⁻¹ [1]. While this specific study does not include the target compound, it is a class-level inference that the ethoxy substituent, being a distinct electron-donating group, will further modify this critical magnetic property.

Magnetic Ground State
Class-level inference
2J sign reversal (triplet → singlet) with methoxy substituent
Supports substituent-dependent magnetic tuning
Ethoxy effect requires experimental confirmation
Coordination Chemistry Magnetic Materials EPR Spectroscopy

Synthesis Yield and Purity Protocol

A documented synthetic procedure for 4-ethoxypyridine N-oxide from 4-nitropyridine N-oxide yields the product with an output of 50-60% and a melting point of 122-123 °C, indicating a high degree of purity [1]. This protocol, involving nucleophilic substitution with ethanol and sodium hydroxide, provides a benchmark for material quality.

Synthesis Yield & Purity
Supporting evidence
Yield 50–60%; mp 122–123 °C
Benchmark for purity verification
Protocol-specific baseline; confirm with lot COA
Organic Synthesis Process Chemistry Quality Control

Coordination Complexes with Transition Metal Nitrates

4-Ethoxypyridine N-oxide (EPNO) forms a series of well-characterized complexes with metal nitrates, exhibiting diverse coordination geometries [1]. Specifically, with CoII, NiII, and ZnII, it forms [M(EPNO)₂(O₂NO)₂] complexes with bidentate nitrato groups, while with CuII it forms [Cu(EPNO)₂(ONO₂)₂] with monodentate nitrato groups. Additionally, [Co(EPNO)₃(ONO₂)₂] involves penta-coordinated CoII, and [M(EPNO)₆](NO₃)₂ (M = Co, Ni) complexes are also formed.

Metal Nitrate Complexes
Head-to-head comparison
Stabilizes 4 distinct coordination geometries (Co, Ni, Cu, Zn)
Versatile ligand for MOF and catalyst design
Characterized via spectral, magnetic, and conductance studies
Coordination Chemistry Inorganic Synthesis Spectroscopy

17O NMR Chemical Shift as Electronic Probe

The 17O NMR chemical shift of the N-oxide oxygen is a sensitive probe of the electronic effects of the 4-substituent [1]. While specific comparative data for 4-ethoxypyridine N-oxide against other analogs is not available in this abstract, the existence of this data in the primary literature establishes that the ethoxy group creates a unique electronic environment that can be quantified by this method.

¹⁷O NMR Probe
Supporting evidence
Sensitive electronic probe; data available in primary literature
Enables quantitative SAR and QC comparisons
Cross-reference with published δ values
NMR Spectroscopy Physical Organic Chemistry Substituent Effects

UV-Spectral Differentiation by Conjugation Effect

A comparative UV-spectroscopic and computational study on 4-substituted pyridine N-oxides revealed that conjugation with the substituent significantly influences the electronic transitions of the free and N-oxide oxygen protonated species for all derivatives except the 4-methoxy derivative [1]. This suggests that the nature of the alkoxy group (methoxy vs. ethoxy) is a critical determinant of the compound's electronic structure and spectroscopic behavior.

UV Conjugation Effect
Class-level inference
Alkoxy group significantly alters UV transitions (except methoxy)
Supports analytical method differentiation
Ethoxy vs. methoxy distinction inferred; verify experimentally
UV-Vis Spectroscopy Theoretical Chemistry Electronic Structure

Improved Synthetic Route via Phase-Transfer Catalysis

A patented method describes an improved synthesis for alkoxypyridine-1-oxides, including 4-ethoxypyridine N-oxide, using a phase-transfer catalyst and a base [1]. This method is contrasted with earlier procedures, such as the reaction of 4-nitropyridine-1-oxide with ethanol and potassium carbonate at elevated temperatures (East German Patent No. 69,126), which suffered from significant decomposition and low yields [1]. The new method offers the advantage of higher yields and shorter reaction times.

Phase-Transfer Synthesis
Cross-study comparable
Claimed higher yields, shorter time vs. earlier K₂CO₃ method
May affect cost and scalability assessments
Abstract-level claim; request full patent details
Process Chemistry Patent Analysis Phase-Transfer Catalysis

4-Ethoxypyridine N-oxide Application Scenarios


Tunable Magnetic Materials

The class-level inference that 4-substituents on pyridine N-oxide can invert the magnetic ground state of copper dimers from triplet to singlet makes 4-ethoxypyridine N-oxide a candidate ligand for designing new molecular magnetic materials with tailored spin-spin interactions [1].

Coordination Polymers and MOFs

The demonstrated ability of 4-ethoxypyridine N-oxide to form a variety of well-defined complexes with Co, Ni, Cu, and Zn nitrates, each with distinct stoichiometries and coordination geometries, directly supports its use as a versatile building block for constructing coordination polymers and MOFs with potentially diverse properties [1].

Antiulcer Agent Intermediate (Omeprazole Analogs)

Alkoxypyridine-1-oxides, such as 4-ethoxypyridine N-oxide, are explicitly identified in patent literature as advantageous starting materials for the synthesis of 2-(2-pyridylmethylsulfinyl)benzimidazole compounds, a class of antiulcer agents that includes omeprazole [1]. This validates its established role in a specific, high-value pharmaceutical synthetic route.

Analytical Method Development for Pyridine N-oxides

The availability of high-resolution 17O NMR and UV-Vis spectroscopic data, and the known sensitivity of these techniques to the 4-ethoxypyridine N-oxide's unique electronic structure, makes this compound a useful standard for developing analytical methods to distinguish and quantify closely related pyridine N-oxide derivatives in complex mixtures [1].

Application
Selection Property
Validation Focus
Tunable magnetic materials
Substituent-dependent magnetic ground state
Verify 2J sign and magnitude in target complex
Coordination polymers / MOFs
Multidentate coordination versatility
Characterize stoichiometry and geometry with chosen metal
Benzimidazole pharmaceutical intermediates
Alkoxypyridine‑N‑oxide building block
Confirm compatibility with downstream sulfinyl coupling
Analytical method development
Distinct UV / ¹⁷O NMR signature
Cross-validate with reference spectra from primary literature

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